molecular formula C16H16N2O2 B11851543 2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine

2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11851543
M. Wt: 268.31 g/mol
InChI Key: JTXCOAVFEQHWRK-UHFFFAOYSA-N
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Description

2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then coupled with a tetrahydroquinoline derivative. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. For instance, the synthesis might involve the treatment of piperonal with sodium hydroselenide in the presence of piperidine hydrochloride and ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, sodium hydroselenide for reduction, and dichloromethane as a solvent. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine-functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine apart from similar compounds is its unique structural combination of the benzo[d][1,3]dioxole and tetrahydroquinoline moieties. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C16H16N2O2/c17-12-8-14(18-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)20-9-19-15/h1-7,12,14,18H,8-9,17H2

InChI Key

JTXCOAVFEQHWRK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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